molecular formula C7H12F3NO2 B13286011 Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

Cat. No.: B13286011
M. Wt: 199.17 g/mol
InChI Key: ORKGCECZINLLIH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated organic compound with the molecular formula C6H8F3NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its trifluoromethyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out at room temperature in an appropriate solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the addition of 4,4,4-trifluoro-3-oxobutanoate to the reactor, followed by the gradual introduction of ammonia or an amine source. The reaction mixture is maintained at a specific temperature and pressure to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with various functional groups, such as alkyl or acyl derivatives.

    Oxidation: Oxidized products, including carboxylic acids or ketones.

    Reduction: Reduced products, such as alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate can be compared with other fluorinated compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

InChI

InChI=1S/C7H12F3NO2/c1-3-13-5(12)4-6(2,11)7(8,9)10/h3-4,11H2,1-2H3

InChI Key

ORKGCECZINLLIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C(F)(F)F)N

Origin of Product

United States

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